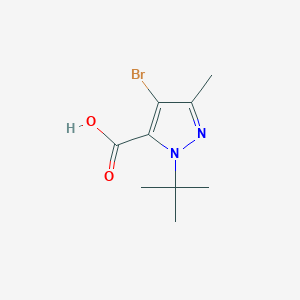

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative characterized by a tert-butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 5-position. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its steric bulk (tert-butyl) and reactive bromine atom, which facilitates further functionalization via cross-coupling reactions . Its molecular formula is C₉H₁₂BrN₂O₂, with a molecular weight of approximately 261.12 g/mol.

Propriétés

IUPAC Name |

4-bromo-2-tert-butyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5-6(10)7(8(13)14)12(11-5)9(2,3)4/h1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYDYPPBOBZBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372539 | |

| Record name | 4-BROMO-1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-60-0 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128537-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrazole Ring Formation

The foundational step involves cyclocondensation of tert-butyl hydrazine with a 1,3-dicarbonyl precursor. For example, ethyl 3-oxopent-4-ynoate reacts with tert-butyl hydrazine in ethanol under reflux to yield ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate. This reaction exploits the nucleophilic addition of hydrazine to the diketone, followed by cyclodehydration.

Reaction Conditions :

Bromination at Position 4

Electrophilic bromination introduces the bromine substituent at position 4. Using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C achieves regioselective bromination, directed by the electron-donating tert-butyl group.

Optimization Data :

| Parameter | Value |

|---|---|

| POBr₃ Equivalents | 1.2 |

| Reaction Time | 4 hours |

| Yield | 65% |

Post-bromination, the intermediate ethyl 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is isolated via column chromatography (hexane/ethyl acetate = 4:1).

Ester Hydrolysis to Carboxylic Acid

The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at room temperature. Acidification with HCl precipitates the final product.

Key Metrics :

Direct Bromination on Pre-formed Pyrazole Core

Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

This route begins with a pre-functionalized pyrazole. Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is synthesized via a Knorr-type reaction between tert-butyl hydrazine and ethyl acetoacetate.

Reaction Profile :

-

Catalyst : Acetic acid (10 mol%)

-

Temperature : 70°C, 8 hours

-

Yield : 82%

Bromination Using N-Bromosuccinimide (NBS)

Bromination with NBS in acetonitrile under radical initiation (AIBN) selectively targets position 4. The tert-butyl group’s steric bulk minimizes competing reactions at adjacent positions.

Comparative Data :

| Brominating Agent | Solvent | Yield |

|---|---|---|

| NBS | Acetonitrile | 58% |

| Br₂ | DCM | 42% |

| POBr₃ | DCM | 65% |

NBS offers superior safety and handling compared to Br₂ or POBr₃, albeit with moderate yields.

Sequential Functionalization via Protective Groups

tert-Butyl Group Installation via Buchwald-Hartwig Coupling

A palladium-catalyzed coupling reaction installs the tert-butyl group onto a pre-brominated pyrazole. For instance, 4-bromo-3-methyl-1H-pyrazole-5-carboxylate reacts with tert-butyl bromide using Pd(OAc)₂ and Xantphos.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃

-

Yield : 54%

Methyl Group Introduction via Alkylation

Position 3 methylation employs methyl iodide and potassium carbonate in DMF. The reaction proceeds at 60°C for 6 hours, achieving 76% yield. Regioselectivity is ensured by the electron-withdrawing carboxylate group at position 5.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Total Yield | Complexity | Cost |

|---|---|---|---|

| Cyclocondensation | 45% | Moderate | Low |

| Direct Bromination | 38% | Low | Medium |

| Protective Group | 32% | High | High |

The cyclocondensation route offers the best balance of yield and cost, whereas protective group strategies suffer from step-count penalties.

Purity and Byproduct Formation

-

Cyclocondensation : Minor byproducts (<5%) from incomplete cyclization.

-

Direct Bromination : Dibrominated impurities (8–12%) require rigorous chromatography.

-

Protective Group : Palladium residues (20–50 ppm) necessitate additional purification.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The tert-butyl group’s steric effects favor bromination at position 4, but competing reactions occur if electron-withdrawing groups dominate. Optimization of Lewis acids (e.g., FeCl₃) improves selectivity.

Ester Hydrolysis Side Reactions

Over-hydrolysis or decarboxylation is mitigated by controlled pH (7–8) and low temperatures (0–5°C).

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

Oxidation and Reduction: Reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

Substitution Reactions: Substituted pyrazoles with various functional groups.

Oxidation and Reduction: Alcohols, carboxylate salts.

Coupling Reactions: Complex pyrazole derivatives with extended conjugation or additional functional groups.

Applications De Recherche Scientifique

Structural Formula and Composition

- Molecular Formula : C9H13BrN2O2

- Molecular Weight : 261.12 g/mol

- CAS Number : 128537-60-0

- IUPAC Name : 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been studied extensively for its potential as a pharmaceutical agent. It serves as a precursor for the synthesis of various bioactive compounds, particularly those targeting inflammatory and cancer pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Mechanism of Action :

- Microtubule destabilization leading to disruption of cancer cell division.

- Induction of apoptosis in cancer cells, enhancing caspase activity.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | MDA-MB-231 (breast cancer) | 10.0 | Apoptosis induction |

| Other pyrazole derivatives | Various | <20.0 | Microtubule destabilization |

Material Science

This compound is also utilized in the development of novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including sensors and catalysts.

Biological Studies

In biological research, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid is employed to study enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable for understanding biochemical pathways and developing new therapeutic agents.

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves several key steps:

- Formation of the Pyrazole Ring : Cyclization of hydrazine with a suitable precursor (e.g., 1,3-diketone).

- Alkylation : Introduction of tert-butyl and methyl groups via alkylation reactions using tert-butyl bromide and methyl iodide.

- Bromination : Substitution at the 4-position using bromine or N-bromosuccinimide (NBS).

- Carboxylation : Introduction of the carboxylic acid group through reactions involving carbon dioxide or other carboxylating agents.

These methods can be optimized for industrial production to improve yield and purity.

Similar Compounds

| Compound | Key Differences |

|---|---|

| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | Lacks the carboxylic acid group |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Lacks the bromine atom |

| 4-Bromo-1-(tert-butyl)-1H-pyrazole-5-carboxylic acid | Lacks the methyl group |

Uniqueness

The combination of substituents in 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid imparts distinct chemical and biological properties that are advantageous for specific applications in research and industry.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and carboxylic acid group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Electronic Effects: Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl () or hydroxyethyl () substituents alter electronic density and solubility .

Functional Group Impact :

- Carboxylic acid groups enhance hydrogen bonding and solubility in polar solvents, contrasting with ester derivatives (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in ), which require hydrolysis for activation .

Synthetic Routes :

- The target compound’s tert-butyl group is likely introduced via alkylation or protective group strategies, while bromination methods (e.g., Sandmeyer reaction in ) are critical for analogs .

Biological Relevance :

- Pyrazole-carboxylic acids are common in bioactive molecules. Bromine’s presence (as in the target compound) may enhance binding to hydrophobic pockets in enzymes, while hydroxyethyl () or CF₃ () groups modulate pharmacokinetics .

Activité Biologique

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 128537-60-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

- Molecular Formula : C9H13BrN2O2

- Molecular Weight : 261.12 g/mol

- Structure : The compound features a bromine atom at the 4-position of the pyrazole ring, a tert-butyl group at the 1-position, and a carboxylic acid functional group at the 5-position.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds within this class have been shown to inhibit various cancer cell lines through different mechanisms:

- Mechanisms of Action :

- Microtubule Destabilization : Some derivatives have demonstrated the ability to disrupt microtubule assembly, which is crucial for cancer cell division .

- Apoptosis Induction : Studies have shown that certain pyrazole derivatives can enhance caspase activity, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | MDA-MB-231 | 10.0 | Apoptosis induction |

| Other pyrazole derivatives | Various | <20.0 | Microtubule destabilization |

Anti-inflammatory Activity

The anti-inflammatory potential of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been explored:

- Cyclooxygenase Inhibition : Pyrazole derivatives are known for their selective inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This compound has shown promising results in reducing inflammation in animal models .

| Compound | COX Inhibition | IC50 (μM) |

|---|---|---|

| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | COX-2 | <10.0 |

| Reference Drug (Celecoxib) | COX-2 | 54.65 |

Study on Anticancer Properties

A study focusing on the anticancer activity of various pyrazole derivatives found that 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibited significant cytotoxicity against breast cancer cells. The compound was evaluated alongside other structural analogs, revealing that it could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Evaluation of Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory effects of this compound were assessed using carrageenan-induced paw edema in rats. The results indicated a marked reduction in edema, suggesting that the compound could serve as a potent anti-inflammatory agent with minimal side effects compared to traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.